3,5-Dibromo-4-methylphenylboronic acid
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Overview
Description
3,5-Dibromo-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBr2O2 and a molecular weight of 293.75 g/mol . This compound is characterized by the presence of two bromine atoms and a boronic acid group attached to a methyl-substituted phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
Mechanism of Action
Target of Action
The primary target of 3,5-Dibromo-4-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects various biochemical pathways, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are part of the broader scope of boron chemistry .
Pharmacokinetics
It’s worth noting that organoboron compounds like this one are generally stable, readily prepared, and environmentally benign .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction allows for the conjoining of chemically differentiated fragments . The compound also plays a role in the protodeboronation of alkyl boronic esters .
Action Environment
The action of this compound is influenced by environmental factors such as air and moisture stability . The compound is usually bench stable, easy to purify, and often commercially available . These features make it attractive for chemical transformations .
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-4-methylphenylboronic acid plays a role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety in this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methylphenylboronic acid typically involves the bromination of 4-methylphenylboronic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Palladium Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvent: Tetrahydrofuran (THF), toluene, or water.
Temperature: Typically between 50-100°C.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3,5-Dibromo-4-methylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but contains a methoxy group instead of bromine atoms.
3,5-Dibromophenylboronic acid: Lacks the methyl group present in 3,5-Dibromo-4-methylphenylboronic acid.
Uniqueness: this compound is unique due to the presence of both bromine atoms and a methyl group on the phenyl ring. This combination of substituents can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(3,5-dibromo-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBr2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELJHZPSCFFMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Br)C)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBr2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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